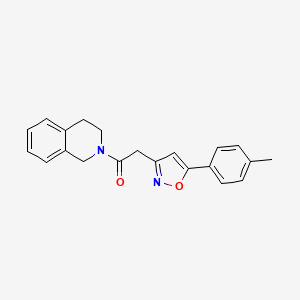

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15-6-8-17(9-7-15)20-12-19(22-25-20)13-21(24)23-11-10-16-4-2-3-5-18(16)14-23/h2-9,12H,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOXIZBXWARIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone (CAS Number: 951611-29-3) is a complex organic molecule that combines isoquinoline and isoxazole moieties. This structural combination suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 318.4 g/mol. The presence of nitrogen-containing heterocycles is often associated with various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 951611-29-3 |

Anticancer Activity

Research indicates that compounds with similar structural features to This compound exhibit significant anticancer properties. For example, studies have shown that derivatives containing isoquinoline and isoxazole can inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .

In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cells, particularly those expressing specific oncogenic mutations. The mechanism of action may involve the inhibition of kinases involved in cancer progression, similar to other benzamide derivatives which have shown promise as RET kinase inhibitors .

Antimicrobial Activity

The compound's structural attributes suggest it may also possess antimicrobial properties. Isoxazole derivatives have been reported to exhibit activity against a range of bacterial strains. The presence of the isoquinoline moiety may enhance this activity through improved binding to microbial targets .

The biological activity of This compound is likely mediated through its interaction with biological macromolecules such as enzymes and receptors. The dual heterocyclic structure allows for multiple binding interactions, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Interaction Studies

Interaction studies using computational models suggest that this compound can effectively bind to various biological targets due to its structural complexity. Quantitative Structure-Activity Relationship (QSAR) models predict significant biological activity based on its chemical structure .

Case Studies

Recent studies have highlighted the potential therapeutic applications of compounds similar to This compound :

- Isoxazole Steroids : A study on isoxazolyl steroids demonstrated potent inhibition of human enzymes involved in steroidogenesis, suggesting potential applications in treating hormone-dependent cancers .

- Benzamide Derivatives : Research on benzamide derivatives has shown their effectiveness as RET kinase inhibitors in cancer therapy, indicating that similar structures could provide insight into the therapeutic potential of our compound .

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone exhibit neuroprotective properties. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of sigma receptors, which play a crucial role in neuronal survival and function .

Case Study:

A study demonstrated that derivatives of isoquinoline compounds could enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and improving synaptic plasticity .

Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways involved in cell growth regulation .

Case Study:

In vitro studies on breast cancer cell lines showed that treatment with related isoquinoline derivatives led to a significant reduction in cell viability and increased apoptosis markers, suggesting a potential therapeutic role in cancer treatment .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in developing new pharmaceuticals. Its unique structural features allow for modifications that can lead to the synthesis of novel compounds with enhanced biological activity.

Data Table: Synthetic Routes and Yields

| Reaction Type | Starting Materials | Yield (%) |

|---|---|---|

| Pd-catalyzed coupling | 1,2,3,4-tetrahydroisoquinoline + p-tolyl bromide | 75 |

| N-acylation | 3,4-dihydroisoquinoline + acetic anhydride | 85 |

| Isoxazole formation | p-tolyl hydrazine + α-bromo ketone | 70 |

Future Research Directions

Given its promising applications, further research is warranted to explore:

- Mechanistic Studies: Understanding the exact mechanisms through which this compound exerts its effects on various biological systems.

- In Vivo Studies: Conducting comprehensive animal studies to evaluate the therapeutic efficacy and safety profile.

- Formulation Development: Investigating suitable formulations for enhancing bioavailability and targeted delivery.

Chemical Reactions Analysis

Functionalization of the Isoxazole Ring

The 5-(p-tolyl)isoxazole component is synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For instance:

-

Nitrile oxide generation : Hydroxylamine treatment of p-tolylacetonitrile forms the nitrile oxide.

-

Cycloaddition : Reaction with acetylene derivatives (e.g., methyl propiolate) in the presence of a base yields the isoxazole ring .

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitrile oxide formation | p-Tolylacetonitrile + hydroxylamine, EtOH, 12 h | 78% | |

| Cycloaddition | Methyl propiolate, triethylamine (TEA), RT | 65% |

Coupling of the Two Moieties

The ethanone bridge is introduced via nucleophilic acyl substitution or alkylation :

-

Chloroacetylation : The isoxazole intermediate is reacted with chloroacetyl chloride to form 2-chloro-1-(5-(p-tolyl)isoxazol-3-yl)ethanone.

-

Amine coupling : The dihydroisoquinoline’s secondary amine attacks the chloroacetylated isoxazole under basic conditions (e.g., NaHCO₃, DMF) .

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chloroacetylation | Chloroacetyl chloride, DMF, 0°C → RT | 70% | |

| Amine coupling | Dihydroisoquinoline, NaHCO₃, DMF, 60°C (4 h) | 68% |

Reduction of the Ethanone Bridge

The ketone group in the ethanone linker can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ :

Conditions : NaBH₄ (2 equiv), methanol, 0°C → RT, 2 h .

Nucleophilic Aromatic Substitution (NAS) on the Isoxazole

The electron-deficient isoxazole ring undergoes NAS at the 3-position with strong nucleophiles (e.g., Grignard reagents):

Conditions : THF, −78°C, 1 h .

Biological Activity and Stability

-

COX-II Inhibition : Analogous compounds (e.g., IXZ3 in ) exhibit COX-II inhibitory activity () by binding to the enzyme’s active site via hydrogen bonding and hydrophobic interactions.

-

Hydrolytic Stability : The ethanone bridge is stable under physiological pH but hydrolyzes slowly in strong acidic/basic conditions (e.g., 1 M HCl, 24 h) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- The target compound’s dihydroisoquinoline and isoxazole groups distinguish it from analogs featuring oxadiazoles , triazoles , or quinolines .

Physicochemical Properties

- IR Spectroscopy: The target’s ethanone carbonyl is expected near 1710 cm⁻¹, similar to compound 4c . Isoxazole C=N/C-O stretches (~1600–1500 cm⁻¹) differ from oxadiazole peaks (~1558 cm⁻¹) .

- NMR Data: The dihydroisoquinoline protons may resonate near δ 6.2–7.5 ppm (aromatic), comparable to pyrazole/oxadiazole analogs . p-Tolyl methyl groups likely appear at δ 2.4–2.5 ppm, consistent with other CH₃ substituents .

Q & A

Basic: What are the established synthetic routes for 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone, and what key reaction parameters influence yield?

Methodological Answer:

The compound can be synthesized via two primary routes:

- Cyclocondensation : Reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4 hours), followed by recrystallization in ethanol to isolate the product .

- Grignard Addition : Using CH₃MgX (X = Cl/Br) to react with ethyl isoxazole carboxylate derivatives in a solvent, enabling scalable synthesis of the isoxazole-ethanone core .

Key Parameters :- Solvent choice : Polar protic solvents (e.g., acetic acid) favor cyclocondensation, while aprotic solvents (e.g., THF) suit Grignard reactions.

- Temperature : Reflux conditions (~110°C) are critical for cyclocondensation efficiency .

- Purification : Recrystallization in ethanol improves purity (>90%) .

Basic: Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies dihydroisoquinoline and isoxazole protons (e.g., aromatic protons at δ 6.5–8.0 ppm) .

- Infrared (IR) Spectroscopy : Confirms ketone (C=O stretch ~1700 cm⁻¹) and isoxazole ring (C=N stretch ~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₁N₂O₂: 333.1608) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous dihydroisoquinoline derivatives .

Basic: What in vitro assays are used to evaluate its biological activity, and what targets are implicated?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement assays (e.g., dopamine D1 receptor potentiator activity, IC₅₀ < 1 µM) .

- Calcium Channel Blocking : Patch-clamp electrophysiology assesses N-type calcium channel inhibition (e.g., IC₅₀ ~50 nM in HEK293 cells) .

- CD44 Antagonism : Surface plasmon resonance (SPR) measures binding affinity to CD44 hyaluronic acid-binding domains (Kd < 100 nM) .

Advanced: How can researchers optimize synthetic protocols to enhance purity and scalability for in vivo studies?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation kinetics .

- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time and improves yield .

- Process Analytical Technology (PAT) : Use HPLC monitoring to track intermediate formation and minimize side products .

- Scalable Purification : Replace recrystallization with column chromatography for >100 mg batches .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay Standardization :

- Purity Validation : Confirm compound purity (>95%) via HPLC and LC-MS before biological testing .

- Orthogonal Assays : Cross-validate calcium flux assays (FLIPR) with electrophysiology to confirm channel-blocking activity .

Advanced: What computational strategies predict binding modes and structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use Schrödinger’s Glide for rigid receptor docking, which achieves <1 Å RMSD accuracy for ligand poses .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in Desmond to assess binding stability (e.g., hydrogen bonding with CD44 residues) .

- SAR Analysis : Compare substituent effects (e.g., p-tolyl vs. chlorophenyl on isoxazole) using free energy perturbation (FEP) calculations .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising potency?

Methodological Answer:

- Metabolic Hotspot Identification : Use hepatic microsome assays to identify vulnerable sites (e.g., isoxazole ring oxidation) .

- Bioisosteric Replacement : Substitute the p-tolyl group with trifluoromethyl to reduce CYP450-mediated metabolism .

- Prodrug Strategies : Introduce ester moieties at the ethanone position for sustained release .

Advanced: What strategies mitigate off-target effects in neurological assays?

Methodological Answer:

- Selectivity Profiling : Screen against panels of GPCRs (e.g., β-adrenergic, serotonin receptors) to identify cross-reactivity .

- CYP Inhibition Assays : Test for CYP3A4/2D6 inhibition using fluorogenic substrates to prioritize low-risk candidates .

- Allosteric vs. Orthosteric Modulation : Use Schild analysis to confirm allosteric mechanisms (e.g., dopamine D1 receptor potentiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.